1-(3,5-Difluorophenyl)cyclobutanol
Overview
Description
Scientific Research Applications
Photochemical Properties and Reactions
1-(3,5-Difluorophenyl)cyclobutanol, like its structural analogs, has been a subject of interest in photochemical studies. Research indicates that similar compounds undergo photochemical dimerization, a process where light energy facilitates the formation of dimer compounds. For instance, a fluorinated dibenzylideneacetone underwent dimerization under sunlight to form a cyclobutane derivative, showcasing the potential of these compounds in photochemical transformations (Schwarzer & Weber, 2014).
Catalytic Reactions
Cyclobutanones, closely related to cyclobutanols, exhibit reactivity in the presence of catalysts. For example, they react with arylboronic acids in the presence of Rh(I) complexes, leading to butyrophenone derivatives through a sequence of addition and ring-opening reactions (Matsuda, Makino, & Murakami, 2004).
Stereoselective Synthesis and Photocyclization
The compound's structural framework also lends itself to stereoselective synthesis. Chiral N-acylated alpha-amino p-methylbutyrophenone derivatives, structurally similar to 1-(3,5-Difluorophenyl)cyclobutanol, have been photolyzed to yield 2-aminocyclobutanols. These compounds were synthesized from alpha-amino acids, demonstrating the compound's utility in generating cyclobutanols with high diastereoselectivity and significant photoreactivity (Griesbeck & Heckroth, 2002).
Ring Expansion and Modification
1-(3,5-Difluorophenyl)cyclobutanol could potentially be involved in ring expansion reactions, as seen with similar cyclobutanol structures. Studies show that cyclobutanols can undergo oxidative ring expansion to form functionalized 1,2-dioxanes, highlighting their versatility in chemical synthesis (López et al., 2020). Additionally, gold(I)-catalyzed ring expansion of cyclobutanols has been reported, showcasing the compound's potential in the stereoselective synthesis of complex structures (Markham, Staben, & Toste, 2005).
Safety And Hazards
The safety data for “1-(3,5-Difluorophenyl)cyclobutanol” indicates that it has a signal word of “Warning” and is associated with hazard statements H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSPKQHCFOAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)cyclobutanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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